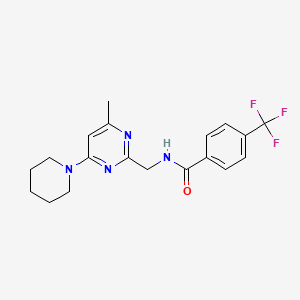
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H21F3N4O and its molecular weight is 378.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Metabolism and Pharmacokinetics
Flumatinib, a compound structurally similar to the one , is an antineoplastic tyrosine kinase inhibitor under clinical trials for chronic myelogenous leukemia (CML) treatment in China. The study identified the main metabolic pathways of flumatinib in humans, revealing that the parent drug was the primary form recovered in human plasma, urine, and feces. The metabolism involved N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among other pathways (Gong et al., 2010).
Chemical Synthesis and Characterization
The synthesis of novel benzamides and their metal complexes has been explored, highlighting the structural and bioactivity aspects of such compounds. One study synthesized metal complexes of new benzamides derived from the condensation of benzamide, piperidine, and substituted benzaldehydes. These compounds exhibited promising in vitro antibacterial activity against several bacterial strains, with copper complexes showing enhanced activities compared to the free ligands (Khatiwora et al., 2013).
Biological Activity and Therapeutic Potential
Research into heterocyclic carboxamides, structurally related to the mentioned compound, has been conducted to assess their potential as antipsychotic agents. The study synthesized and evaluated analogues for binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo ability to antagonize apomorphine-induced climbing in mice. Some derivatives showed potent activities comparable to leading compounds, indicating their potential for further evaluation as antipsychotic agents (Norman et al., 1996).
Propriétés
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-13-11-17(26-9-3-2-4-10-26)25-16(24-13)12-23-18(27)14-5-7-15(8-6-14)19(20,21)22/h5-8,11H,2-4,9-10,12H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLQREOQWAFUIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

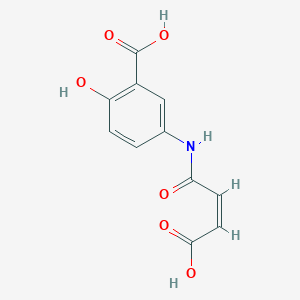
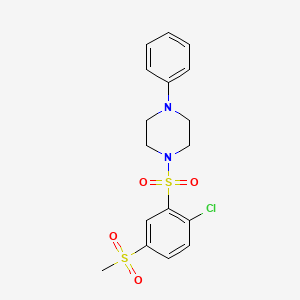
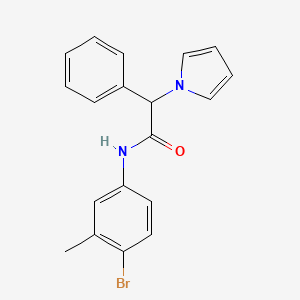
acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)
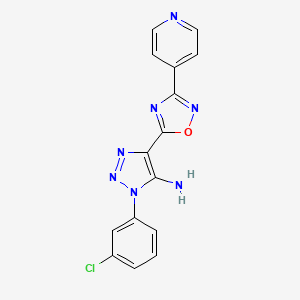
![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)
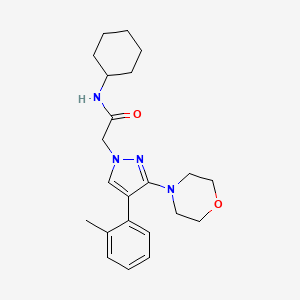
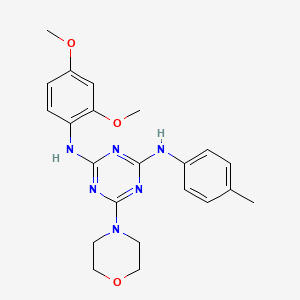
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366874.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)

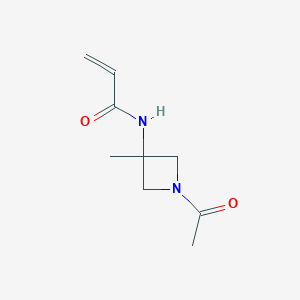
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide](/img/structure/B2366882.png)
![2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride](/img/structure/B2366884.png)